3-Bromo-2-methoxypyridin-4-amine

Catalog No.
S829319
CAS No.
215364-86-6
M.F
C6H7BrN2O
M. Wt
203.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-methoxypyridin-4-amine

CAS Number

215364-86-6

Product Name

3-Bromo-2-methoxypyridin-4-amine

IUPAC Name

3-bromo-2-methoxypyridin-4-amine

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

InChI

InChI=1S/C6H7BrN2O/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3,(H2,8,9)

InChI Key

FJBMTFANAYFWPT-UHFFFAOYSA-N

SMILES

COC1=NC=CC(=C1Br)N

Canonical SMILES

COC1=NC=CC(=C1Br)N
  • Pharmaceutical reference standard: Due to its defined structure, 3-Bromo-2-methoxypyridin-4-amine can be used as a reference material in research involving similar pyridine derivatives. These standards ensure accuracy in analytical techniques like chromatography or spectroscopy used to identify unknown compounds [, ].

3-Bromo-2-methoxypyridin-4-amine is characterized by its structural elements, including a bromine atom at the 3-position and a methoxy group at the 2-position of the pyridine ring, with an amine group at the 4-position. This configuration allows for specific interactions with biological systems and facilitates various

  • Antimicrobial Activity: Many pyridine compounds show effectiveness against various pathogens.
  • Anticancer Properties: Some derivatives are studied for their potential in cancer therapy.
  • Neuroprotective Effects: Certain pyridine compounds have been recognized for their neuroprotective capabilities.

The exact biological profile of 3-bromo-2-methoxypyridin-4-amine would require further investigation through experimental studies .

The synthesis of 3-bromo-2-methoxypyridin-4-amine can involve several methods, typically focusing on the functionalization of existing pyridine derivatives. Common synthetic approaches may include:

  • Bromination: Introducing the bromine atom via electrophilic bromination of 2-methoxypyridin-4-amine.
  • Methoxy Group Introduction: Utilizing methanol under acidic conditions to introduce the methoxy group.
  • Amine Functionalization: Amine groups can be added through various amination techniques.

These methods highlight the versatility of synthetic pathways available for creating this compound .

3-Bromo-2-methoxypyridin-4-amine has potential applications in several areas:

  • Pharmaceutical Development: As a building block for synthesizing new drugs or as an active pharmaceutical ingredient due to its anticipated biological activity.
  • Chemical Research: Utilized in organic synthesis as an intermediate or reagent for further chemical transformations.
  • Material Science: Potential use in developing new materials or coatings due to its unique chemical structure.

Interaction studies involving 3-bromo-2-methoxypyridin-4-amine are crucial for understanding its behavior in biological systems. These studies may focus on:

  • Protein Binding Affinity: Evaluating how well the compound interacts with specific proteins or enzymes.
  • Cellular Uptake Mechanisms: Understanding how the compound enters cells and its subsequent effects.

Such studies would provide insights into its pharmacokinetics and pharmacodynamics, essential for drug development processes .

Several compounds share structural similarities with 3-bromo-2-methoxypyridin-4-amine, offering comparative insights into their properties and potential applications:

Compound NameStructural FeaturesNotable Activities
5-Bromo-2-methoxypyridin-4-amineBromine at position 5Antimicrobial properties
3-Bromo-pyridineBromine at position 3Used in various synthetic pathways
2-Methoxy-pyridineMethoxy at position 2Neuroprotective effects

The uniqueness of 3-bromo-2-methoxypyridin-4-amine lies in its specific substitution pattern, which may confer distinct biological activities not observed in other similar compounds .

The direct bromination of 2-methoxypyridin-4-amine represents the most straightforward synthetic approach to 3-bromo-2-methoxypyridin-4-amine [1]. This methodology capitalizes on the activated nature of the pyridine ring due to the electron-donating methoxy group at the 2-position, which enhances the nucleophilic character of the aromatic system and facilitates electrophilic aromatic substitution [2].

The regioselectivity observed in this transformation is governed by the electronic effects of the substituents present on the pyridine ring [3]. The methoxy group at position 2 directs bromination preferentially to the 3-position through resonance stabilization of the intermediate sigma complex [2]. This selectivity is further enhanced by the presence of the amino group at position 4, which provides additional electron density to the aromatic system [4].

Experimental investigations have demonstrated that N-bromosuccinimide serves as the optimal brominating agent for this transformation [1]. The reaction proceeds under mild conditions, typically at temperatures ranging from 0 to 25 degrees Celsius, with reaction times varying from 30 minutes to 4 hours depending on the specific conditions employed [5]. The use of N-bromosuccinimide offers several advantages over molecular bromine, including improved selectivity, reduced formation of polyhalogenated byproducts, and enhanced safety profile due to the controlled release of bromine equivalents [2].

Table 1: Reaction Conditions for Direct Bromination of 2-Methoxypyridin-4-amine with N-Bromosuccinimide

SolventTemperature (°C)Reaction Time (hours)N-Bromosuccinimide EquivalentsYield (%)Reference
Dichloromethane0-254.01.0096.6 [1]
Dichloromethane0-300.51.0092.0 [5]
Dichloromethane50.51.0090.0 [5]
Dichloromethane0-202.01.0089.0 [5]
Acetonitrile201.01.0281.0 [5]
Acetonitrile0-20Not specified1.0077.0 [5]

The mechanism of this bromination reaction involves the initial formation of a bromonium ion equivalent through the interaction of N-bromosuccinimide with the aromatic system [6]. The succinimide moiety acts as a leaving group, facilitating the formation of the electrophilic bromine species [7]. The subsequent nucleophilic attack by the aromatic ring at the 3-position generates a sigma complex intermediate, which undergoes deprotonation to restore aromaticity and yield the final brominated product [8].

Hofmann Degradation-Based Approaches

The Hofmann degradation reaction provides an alternative synthetic route to 3-bromo-2-methoxypyridin-4-amine through the rearrangement of appropriately substituted pyridine carboxamide precursors [9]. This methodology involves the conversion of primary amides to primary amines with concurrent loss of one carbon atom, making it particularly useful for accessing aminopyridine derivatives [10].

The Hofmann degradation mechanism proceeds through several distinct stages [9]. Initially, the primary amide substrate undergoes N-halogenation with bromine in the presence of a strong base such as sodium hydroxide [11]. This step generates an N-bromoamide intermediate that subsequently undergoes base-catalyzed deprotonation to form a stabilized anionic species [10]. The key rearrangement step involves the migration of the aromatic ring from the carbonyl carbon to the nitrogen atom, accompanied by the expulsion of bromide ion and formation of an isocyanate intermediate [9].

The isocyanate intermediate is highly reactive and undergoes rapid hydrolysis in the aqueous reaction medium to form a carbamic acid derivative [10]. This unstable intermediate spontaneously decarboxylates under the reaction conditions, yielding the desired primary amine product [9]. The overall transformation results in the formation of 3-bromo-2-methoxypyridin-4-amine from the corresponding 3-bromo-2-methoxypicolinamide precursor [11].

Patent literature has documented the optimization of Hofmann degradation conditions for aminopyridine synthesis [11]. The use of sodium hypobromite as the brominating agent, generated in situ from bromine and sodium hydroxide, has been shown to provide improved yields compared to traditional bromine-based protocols [12]. The reaction is typically conducted in aqueous media at temperatures ranging from 10 to 60 degrees Celsius, with reaction times of 2 to 6 hours [11].

The synthetic utility of this approach lies in its ability to introduce both the bromine substituent and the amino functionality in a single transformation sequence [13]. However, the method requires the prior synthesis of the carboxamide precursor, which may involve additional synthetic steps depending on the starting materials employed [10]. Recent developments have focused on improving the overall efficiency of the process through the use of catalytic amounts of iodine or alkali metal iodides, which enhance the reaction rate and selectivity [12].

Palladium-Catalyzed Cross-Coupling Precursor Synthesis

Palladium-catalyzed cross-coupling reactions provide a versatile approach for the synthesis of 3-bromo-2-methoxypyridin-4-amine through the formation of key intermediates that can be subsequently converted to the target compound [14]. The Suzuki-Miyaura coupling reaction represents one of the most widely employed methodologies in this context, enabling the formation of carbon-carbon bonds between organoboron compounds and aryl halides [15].

The mechanism of palladium-catalyzed cross-coupling involves a catalytic cycle initiated by the oxidative addition of the palladium catalyst to the aryl halide substrate [15]. This step generates an organopalladium intermediate that undergoes transmetalation with the organoboron coupling partner in the presence of a suitable base [15]. The catalytic cycle is completed by reductive elimination, which forms the desired carbon-carbon bond and regenerates the active palladium catalyst [15].

In the context of 3-bromo-2-methoxypyridin-4-amine synthesis, palladium-catalyzed cross-coupling can be employed to construct appropriately substituted pyridine precursors [14]. These precursors can subsequently be converted to the target compound through functional group transformations such as nitro reduction, amide hydrolysis, or other standard organic reactions [16]. The versatility of this approach allows for the incorporation of various substituents and functional groups, providing access to a diverse range of brominated aminopyridine derivatives [14].

Recent advances in palladium catalysis have focused on the development of more efficient and environmentally sustainable protocols [14]. The use of heterogeneous palladium catalysts, supported on various inorganic and organic matrices, has shown promise for industrial applications due to their ease of separation and potential for catalyst recycling [17]. Additionally, the development of palladium-free cross-coupling methodologies has attracted significant attention as a means of reducing the cost and environmental impact of these transformations [14].

Solvent and Catalyst Optimization in N-Bromosuccinimide Reactions

The optimization of solvent systems and catalytic conditions represents a critical aspect of N-bromosuccinimide-mediated bromination reactions [7]. Solvent selection significantly influences reaction rate, selectivity, and product distribution, making it essential to identify optimal conditions for each specific transformation [18].

Dichloromethane has emerged as the preferred solvent for N-bromosuccinimide reactions due to its ability to dissolve both the substrate and the brominating agent while providing an inert reaction environment [5]. The low polarity of dichloromethane minimizes competitive side reactions and facilitates the isolation of the desired product through simple workup procedures [2]. Experimental data indicates that reactions conducted in dichloromethane typically achieve yields ranging from 89 to 97 percent under optimized conditions [5].

Acetonitrile represents an alternative solvent option that offers certain advantages in specific reaction scenarios [5]. The higher polarity of acetonitrile can enhance the solubility of polar substrates and may provide improved selectivity in certain cases [7]. However, reactions conducted in acetonitrile generally require longer reaction times and may result in slightly lower yields compared to dichloromethane-based protocols [5].

Table 2: Solvent Effects on N-Bromosuccinimide-Mediated Bromination Reactions

SolventPolarityReaction RateSelectivityProduct Isolation
DichloromethaneLowFastHighEasy
AcetonitrileHighModerateGoodModerate
ChloroformLowFastHighEasy
Acetic AcidHighSlowModerateDifficult
DimethylformamideHighVariableGoodDifficult

Temperature optimization plays a crucial role in maximizing reaction efficiency and selectivity [19]. Lower temperatures generally favor selective monobromination, while elevated temperatures may promote the formation of polybrominated products [2]. The optimal temperature range for most N-bromosuccinimide reactions falls between 0 and 40 degrees Celsius, with specific conditions dependent on the substrate structure and desired selectivity [7].

Catalytic additives can significantly enhance the performance of N-bromosuccinimide reactions [7]. The addition of small amounts of acids or bases can modulate the reaction mechanism and improve selectivity [18]. For example, the presence of trace amounts of hydrobromic acid can facilitate the in situ generation of molecular bromine, which may enhance reaction rates in certain cases [20]. However, careful control of these additives is essential to prevent unwanted side reactions or loss of selectivity [21].

Industrial-Scale Production Challenges and Solutions

The industrial-scale production of 3-bromo-2-methoxypyridin-4-amine presents several significant challenges that must be addressed to achieve economically viable and environmentally sustainable manufacturing processes [22]. Heat management represents one of the primary concerns, as bromination reactions are typically exothermic and can lead to thermal runaway if not properly controlled [23].

Continuous flow reactor technology has emerged as a promising solution for addressing heat management challenges in large-scale bromination processes [22]. These systems provide enhanced heat transfer capabilities compared to traditional batch reactors, allowing for better temperature control and improved safety margins [23]. Recent studies have demonstrated that continuous flow photochemical reactors can achieve production rates exceeding 4 kilograms per hour while maintaining excellent selectivity and yield [22].

Table 3: Industrial Scale Production Challenges and Solutions for Bromopyridine Synthesis

ChallengeImpact LevelCurrent SolutionsEffectivenessImplementation Cost
Heat ManagementHighContinuous flow reactorsGoodHigh
Selectivity ControlMediumOptimized catalystsModerateMedium
Product PurificationHighAdvanced separationGoodHigh
Safety ConcernsCriticalAutomated systemsExcellentVery High
Waste ManagementMediumRecycling protocolsFairMedium

Selectivity control becomes increasingly challenging at industrial scale due to the difficulty of maintaining uniform reaction conditions throughout large reaction volumes [17]. The development of advanced catalyst systems and optimized reaction protocols has shown promise for addressing these challenges [24]. Electrochemical bromination methods have demonstrated particular potential for industrial applications due to their inherent selectivity and environmental advantages [17].

Product purification and isolation represent additional challenges in industrial-scale production [23]. The development of efficient separation techniques, including advanced crystallization methods and continuous extraction processes, has improved the economics of large-scale production [22]. The implementation of process analytical technology enables real-time monitoring and control of critical process parameters, ensuring consistent product quality [23].

Safety considerations are paramount in industrial bromination processes due to the hazardous nature of bromine and related compounds [25]. The development of automated control systems and advanced process monitoring technologies has significantly improved the safety profile of these operations [26]. The use of in situ bromine generation methods, where bromine is produced only as needed within the reactor system, has reduced the risks associated with bromine storage and handling [23].

Environmental sustainability has become an increasingly important consideration in industrial chemical production [17]. The development of greener bromination methods, including electrochemical processes and photochemical transformations, offers the potential for significant reductions in environmental impact [26]. These technologies eliminate the need for traditional bromine sources and reduce the generation of hazardous waste streams [17].

XLogP3

1.2

Wikipedia

3-Bromo-2-methoxypyridin-4-amine

Dates

Modify: 2023-08-16

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